molecular formula C9H12N2 B149006 N-(2-Methylprop-2-enyl)pyridin-2-amine CAS No. 139944-60-8

N-(2-Methylprop-2-enyl)pyridin-2-amine

Cat. No. B149006
M. Wt: 148.2 g/mol
InChI Key: BMZHCORRDXJHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylprop-2-enyl)pyridin-2-amine, also known as MP2A, is a chemical compound that belongs to the class of amines. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism Of Action

N-(2-Methylprop-2-enyl)pyridin-2-amine binds to the sigma-1 receptor and modulates its activity, which results in the modulation of several physiological processes. The exact mechanism of action of N-(2-Methylprop-2-enyl)pyridin-2-amine is not fully understood, but it is believed to involve the regulation of ion channels and cellular signaling pathways.

Biochemical And Physiological Effects

N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the activity of several ion channels, including voltage-gated calcium channels and potassium channels. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been found to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

N-(2-Methylprop-2-enyl)pyridin-2-amine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a useful tool for studying the role of the sigma-1 receptor in physiological processes. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of N-(2-Methylprop-2-enyl)pyridin-2-amine is that it is relatively expensive, which may limit its use in some labs.

Future Directions

For the study of N-(2-Methylprop-2-enyl)pyridin-2-amine include investigating its role in the treatment of neurological disorders and developing more cost-effective synthesis methods.

Synthesis Methods

The synthesis of N-(2-Methylprop-2-enyl)pyridin-2-amine involves the reaction of 2-amino pyridine with 2-methyl-3-buten-2-ol in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain pure N-(2-Methylprop-2-enyl)pyridin-2-amine. This method has been optimized to yield high purity and high yield of N-(2-Methylprop-2-enyl)pyridin-2-amine.

Scientific Research Applications

N-(2-Methylprop-2-enyl)pyridin-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

139944-60-8

Product Name

N-(2-Methylprop-2-enyl)pyridin-2-amine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)pyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11)

InChI Key

BMZHCORRDXJHIC-UHFFFAOYSA-N

SMILES

CC(=C)CNC1=CC=CC=N1

Canonical SMILES

CC(=C)CNC1=CC=CC=N1

synonyms

2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI)

Origin of Product

United States

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